N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based benzamide derivative featuring a 4-methoxybenzamide group linked to a substituted thiazole ring. The thiazole moiety is modified at the 4-position with a carbamoylmethyl group bearing a 2,4-dimethylphenyl substituent. This structural motif is common in medicinal chemistry, where thiazole derivatives are frequently explored for their bioactivity, including anti-inflammatory, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGOIRLXFUEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves a multi-step process:
Bromination: The starting material, 1-(2,4-dimethylphenyl)ethan-1-one, is brominated using copper(II) bromide to form 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Amidation: The thiazole amine is then reacted with 4-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions, making it valuable for synthesizing more complex molecules.
2. Reagent in Organic Reactions
- N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can act as a reagent in organic reactions, facilitating transformations that are crucial for developing new chemical entities.
Biological Applications
1. Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit enzymes involved in bacterial lipid biosynthesis, leading to the disruption of bacterial cell membranes and cell death. Studies demonstrate its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.
2. Anticancer Properties
- The compound has been investigated for its anticancer activity. It modulates key signaling pathways that control cell proliferation and apoptosis in cancer cells. For instance, it has been observed to reduce tumor growth by influencing pathways such as the PI3K/Akt and MAPK pathways. Case studies reveal that at certain concentrations, it induces cell cycle arrest and apoptosis in various cancer cell lines.
Medicinal Applications
1. Therapeutic Potential
- Ongoing research aims to explore the therapeutic potential of this compound in treating diseases like cancer and infections. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting these conditions.
2. Structure-Activity Relationship (SAR) Studies
- SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. These studies help identify which functional groups enhance its efficacy as an antimicrobial or anticancer agent.
Industrial Applications
1. Development of New Materials
- In the industrial sector, this compound is being explored for its potential use in developing new materials with specific properties. Its unique chemical structure may contribute to the creation of specialty chemicals with desirable characteristics.
2. Precursor in Specialty Chemicals
- The compound can serve as a precursor in synthesizing specialty chemicals used in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it inhibits enzymes such as Nek2 and Hec1, which are involved in cell division and metabolism . This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally similar benzamide-thiazole derivatives:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., 4-methoxy in the target compound) may enhance solubility and modulate electronic properties compared to electron-withdrawing groups (e.g., nitro in ), which could increase reactivity but reduce bioavailability .
Biological Activity
N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a thiazole ring, a benzamide moiety, and a dimethylphenyl group. The presence of these functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
| Component | Structure | Function |
|---|---|---|
| Thiazole Ring | Contains sulfur and nitrogen | Potential for antimicrobial activity |
| Benzamide Group | Amide bond with aromatic ring | Implicated in enzyme inhibition |
| Dimethylphenyl Group | Aromatic hydrocarbon | Enhances lipophilicity and cellular uptake |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Formation of the Benzamide Linkage : The amide bond is formed between the thiazole derivative and the benzoyl chloride or similar reagents.
- Incorporation of the Dimethylphenyl Group : This step usually involves nucleophilic substitution reactions to introduce the dimethylphenyl moiety.
Antimicrobial Properties
Studies indicate that compounds with thiazole structures exhibit significant antimicrobial activity. This compound has been shown to inhibit bacterial lipid biosynthesis, leading to its potential as an antibacterial agent.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. The mechanism likely involves modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, it may inhibit specific kinases involved in cancer cell growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or signal transduction pathways.
- Gene Expression Modulation : The compound can influence gene expression related to cell cycle regulation and apoptosis.
- Cellular Uptake : The lipophilicity conferred by the dimethylphenyl group enhances cellular penetration, facilitating its biological effects .
Case Studies and Research Findings
Research on similar thiazole-containing compounds has provided insights into their biological activities:
- Antibacterial Activity : A study demonstrated that thiazole derivatives effectively inhibited Gram-positive bacteria by disrupting lipid synthesis pathways.
- Anticancer Studies : Investigations into related benzamide derivatives revealed their ability to induce apoptosis in various cancer cell lines through caspase activation .
- Mechanistic Studies : Molecular docking studies have shown that thiazole derivatives bind effectively to active sites of target enzymes, suggesting a basis for their inhibitory effects.
Q & A
Q. What are the recommended synthetic routes for N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide, and how are yields optimized?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Thiazole Core Formation : React 2-aminothiazole derivatives with chloroacetamide intermediates under reflux in dry acetone (60–70°C, 6–8 hours) to form the thiazole-carbamoyl linkage .
Benzamide Coupling : Use 4-methoxybenzoyl chloride in the presence of coupling agents like HATU or DCC in dichloromethane (0–5°C, 2 hours) to attach the benzamide group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity.
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Yields
| Step | Reagents | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 1 | 2-Aminothiazole, Chloroacetamide | Acetone | 78 | 85 | |
| 2 | 4-Methoxybenzoyl chloride, HATU | DCM | 65 | 92 |
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C-NMR : Assign proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm; methoxy OCH₃ at δ 3.8 ppm) and carbon signals (amide carbonyl at ~170 ppm) .
- FT-IR : Confirm amide C=O stretches (1640–1680 cm⁻¹) and aromatic C-H bending (690–900 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 33.32° between thiazole and benzamide planes) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. Common Pitfalls :
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP-competitive substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations over 48–72 hours .
- Membrane Permeability : Caco-2 cell monolayers assess passive diffusion (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
Q. Data Interpretation :
- False positives in cytotoxicity may arise from aggregation. Include detergent controls (e.g., 0.01% Tween-80) .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide structural modifications?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Thr766) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide improve potency) .
Case Study :
A trifluoromethyl analog showed 5× higher binding affinity than the parent compound due to hydrophobic pocket interactions .
Q. How are contradictory pharmacological data resolved (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- PK/PD Modeling : Integrate plasma concentration-time profiles with tissue distribution data to identify bioavailability bottlenecks .
- Metabolite Screening (LC-MS/MS) : Detect inactive/degraded metabolites in liver microsomes (e.g., CYP3A4-mediated oxidation) .
- Dose-Response Reassessment : Adjust in vitro assays to mimic in vivo conditions (e.g., serum protein binding) .
Example :
A compound with poor in vivo activity showed high plasma protein binding (>95%). Albumin-adjusted in vitro IC₅₀ aligned with in vivo results .
Q. What strategies evaluate metabolic stability and toxicity?
Methodological Answer:
- Microsomal Stability : Incubate with human liver microsomes (1 mg/mL, 37°C, NADPH). T½ >30 min indicates favorable stability .
- hERG Inhibition Patch Clamp : Screen for cardiac risk (IC₅₀ >30 µM preferred) .
- Ames Test : Use TA98 and TA100 strains; mutagenicity at <10 µg/plate is acceptable .
Q. Table 2: Toxicity Profile of Analogues
| Compound | Microsomal T½ (min) | hERG IC₅₀ (µM) | Ames Test Result |
|---|---|---|---|
| Parent | 22 | 12 | Negative |
| CF₃ Analog | 45 | 45 | Negative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
